![molecular formula C22H26O3 B120431 6,7-Dehydro Norethindrone Acetate CAS No. 106765-04-2](/img/structure/B120431.png)
6,7-Dehydro Norethindrone Acetate
Overview
Description
6,7-Dehydro Norethindrone Acetate, also known as ∆-6 (7)-Norenthindrone Acetate, is an impurity of Norethindrone . Norethindrone acetate is used orally as a hormonal contraceptive, in the treatment of gynecological disorders such as abnormal uterine bleeding, and as a component of hormone replacement therapy for menopause .
Molecular Structure Analysis
The molecular formula of 6,7-Dehydro Norethindrone Acetate is C22H26O3 . The IUPAC name is [(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate . The molecular weight is 338.4 g/mol .
Scientific Research Applications
Hormonal Contraception Research
6,7-Dehydro Norethindrone Acetate: is studied for its potential use as a hormonal contraceptive. It is an analog of norethindrone acetate, which is widely used in oral contraceptives. Research focuses on its efficacy, dosage optimization, and side effect profile compared to existing contraceptives .
Gynecological Disorder Treatment
This compound is being explored for the treatment of gynecological disorders such as abnormal uterine bleeding. Its effectiveness in controlling menstrual cycle irregularities and reducing bleeding is a key area of investigation .
Menopause Hormone Therapy
In the context of hormone replacement therapy for menopause, 6,7-Dehydro Norethindrone Acetate is evaluated for its ability to alleviate symptoms associated with menopause, such as hot flashes and osteoporosis, while assessing the long-term risks and benefits .
Endometriosis Management
The application of this compound in managing endometriosis is another significant area of research. Studies aim to understand its role in reducing endometrial tissue growth outside the uterus and alleviating associated pain .
Adenomyosis Treatment
Research into the treatment of adenomyosis with 6,7-Dehydro Norethindrone Acetate focuses on its ability to improve symptoms like dysmenorrhea and menorrhagia. The compound’s potential as a non-surgical treatment option is particularly noteworthy .
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of 6,7-Dehydro Norethindrone Acetate are crucial for understanding its behavior in the human body. Studies include its absorption, distribution, metabolism, and excretion to optimize therapeutic efficacy and minimize adverse effects .
Reference Material for Quality Testing
It serves as a reference material for quality testing in pharmaceutical manufacturing. Its role in ensuring the purity, potency, and consistency of pharmaceutical products is vital .
Inhibition of Cytosolic Sulfotransferases
6,7-Dehydro Norethindrone Acetate: is investigated for its inhibitory effects on cytosolic sulfotransferases. This research has implications for drug metabolism and the detoxification processes in the body .
Mechanism of Action
Target of Action
6,7-Dehydro Norethindrone Acetate, also known as ∆-6 (7)-Norenthindrone Acetate, is a derivative of Norethindrone Acetate . Norethindrone Acetate is a progestin medication, which means its primary target is the progesterone receptor . This receptor plays a crucial role in the menstrual cycle and pregnancy .
Mode of Action
As a progestin, 6,7-Dehydro Norethindrone Acetate acts as an agonist of the progesterone receptor . This means it binds to this receptor and activates it, mimicking the action of natural progesterone . It has weak androgenic and estrogenic activity and no other important hormonal activity .
Biochemical Pathways
Upon activation of the progesterone receptor, 6,7-Dehydro Norethindrone Acetate influences several biochemical pathways. These include pathways that regulate the menstrual cycle, ovulation, and pregnancy
Pharmacokinetics
Norethindrone Acetate, the parent compound of 6,7-Dehydro Norethindrone Acetate, is rapidly absorbed and converted to Norethindrone in the body . It undergoes hepatic reduction and conjugation, and is subject to first-pass effect . In addition to forming glucuronide and sulfide conjugates, Norethindrone is also metabolized to ethinyl estradiol . These processes impact the bioavailability of the compound.
Result of Action
The activation of the progesterone receptor by 6,7-Dehydro Norethindrone Acetate leads to various molecular and cellular effects. These include suppression of ovulation, thickening of cervical mucus (which inhibits sperm penetration), alteration of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) concentrations, slowing the movement of ovum through the fallopian tubes, and alteration of the endometrium .
Action Environment
The action, efficacy, and stability of 6,7-Dehydro Norethindrone Acetate can be influenced by various environmental factors These could include the individual’s hormonal levels, overall health status, and the presence of other medications.
Safety and Hazards
6,7-Dehydro Norethindrone Acetate may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It may impair fertility and cause harm to the unborn child. It has limited evidence of a carcinogenic effect. It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. It may cause harm to breastfed babies .
properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,5,7,13,17-20H,6,8-12H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSVONCNGQQILU-ZCPXKWAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34)C)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@H]34)C)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910110 | |
Record name | 3-Oxo-19-norpregna-4,6-dien-20-yn-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00910110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dehydro Norethindrone Acetate | |
CAS RN |
106765-04-2 | |
Record name | 6,7-Dehydro norethindrone acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106765042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Oxo-19-norpregna-4,6-dien-20-yn-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00910110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-DEHYDRO NORETHINDRONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP4TBM4VMG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.